molecular formula C14H16N4OS B294195 Ethyl 4-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Ethyl 4-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Cat. No. B294195
M. Wt: 288.37 g/mol
InChI Key: GJHPFLWHOAHKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether in lab experiments is its potential therapeutic applications. This compound may be useful in the development of new drugs for the treatment of various diseases. Another advantage is its relatively simple synthesis method. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of Ethyl 4-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether. One direction is the further investigation of its mechanism of action. Understanding how this compound works at the molecular level may lead to the development of more effective drugs. Another direction is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans.

Synthesis Methods

Ethyl 4-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether can be synthesized using various methods. One of the most common methods is the reaction between 4-bromoanisole and 3-isopropyl-1,2,4-triazole-5-thiol, followed by the reaction with ethyl iodide in the presence of a base. Another method involves the reaction between 4-bromoanisole and 3-isopropyl-1,2,4-triazole-5-thiol, followed by the reaction with ethyl chloroformate in the presence of a base.

Scientific Research Applications

Ethyl 4-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4OS/c1-4-19-11-7-5-10(6-8-11)13-17-18-12(9(2)3)15-16-14(18)20-13/h5-9H,4H2,1-3H3

InChI Key

GJHPFLWHOAHKSL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(C)C

Origin of Product

United States

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